Product packaging for (S)-montelukast(Cat. No.:CAS No. 220927-27-5)

(S)-montelukast

货号: B3049808
CAS 编号: 220927-27-5
分子量: 586.2 g/mol
InChI 键: UCHDWCPVSPXUMX-OYLFJNDKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

(S)-Montelukast is the active enantiomer of the potent and selective cysteinyl leukotriene receptor antagonist (LTRA) Montelukast. It functions by selectively inhibiting the CysLT1 receptor, thereby blocking the pro-inflammatory effects of leukotrienes, which are key lipid mediators in conditions like asthma and allergic rhinitis . This mechanism provides a targeted approach for researching inflammatory pathways that are not fully suppressed by corticosteroids . Montelukast is a key compound in respiratory disease research, with applications in studying asthma mechanisms, exercise-induced bronchoconstriction, and allergic rhinitis . Beyond its established respiratory applications, contemporary research is exploring the repurposing of Montelukast. Its ability to penetrate the blood-brain-barrier (BBB) makes it a compelling candidate for investigating neuroinflammatory processes in preclinical models of neurodegenerative conditions, such as Alzheimer's disease . Researchers value this compound for its high bioavailability and well-characterized pharmacokinetic profile, including metabolism primarily via the CYP2C8 pathway and high plasma protein binding . This product is intended for research applications in biochemical and pharmacological studies. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H36ClNO3S B3049808 (S)-montelukast CAS No. 220927-27-5

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-[1-[[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHDWCPVSPXUMX-OYLFJNDKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220927-27-5
Record name Montelukast, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220927275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MONTELUKAST, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H28ST60VMZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Stereochemical Elucidation and Enantiomeric Characterization of S Montelukast

Absolute Configuration Determination of (S)-Montelukast

The absolute configuration of the chiral center in montelukast (B128269) has been determined to be (R) for the therapeutically active form. brainly.comgeneesmiddeleninformatiebank.nl While the primary focus is on the (R)-enantiomer, understanding the determination of stereochemistry is fundamental. The Cahn-Ingold-Prelog (CIP) priority rules are applied to assign priorities to the four different groups attached to the chiral carbon atom. By orienting the molecule so that the lowest priority group is directed away from the viewer, the sequence of the remaining groups (from highest to lowest priority) dictates the configuration: clockwise for (R) and counter-clockwise for (S). brainly.com Studies have confirmed that the biologically active form of montelukast sodium is the (R)-stereoisomer. ncats.io

Chiral Purity and Enantiomeric Excess Assessment of this compound

Ensuring the chiral purity of montelukast is paramount, as the (S)-enantiomer is considered an undesired impurity with no established pharmacological activity. ncats.ioscirp.org Various analytical techniques have been developed and validated to accurately quantify the enantiomeric excess (ee) of montelukast and detect the presence of the (S)-enantiomer.

High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, is a cornerstone for assessing enantiomeric purity. Methods employing chiral stationary phases, such as those based on immobilized amylose (B160209) (e.g., Chiralpak AS-H or AD-H), have proven effective in separating the enantiomers of montelukast. scirp.orgresearchgate.netrajpub.comijpsonline.comnih.govscirp.orgchiraltech.comchiraltech.com These methods typically utilize mobile phases composed of organic solvents like n-hexane, ethanol, isopropanol, and sometimes additives like trifluoroacetic acid or diethylamine (B46881). scirp.orgresearchgate.netrajpub.comijpsonline.com For instance, a Supercritical Fluid Chromatography (SFC) method utilizing a Chiralpak AS-H column with a mobile phase of CO₂ and 2-Propanol (85:15 v/v) has been reported to achieve good separation of montelukast enantiomers. scirp.orgrajpub.comscirp.orgscirp.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically using chiral solvating agents (CSAs), offers an alternative approach for determining enantiomeric purity. Agents such as (-)-cinchonidine or (S)-BINOL have been employed to form diastereomeric complexes with montelukast enantiomers, allowing for their differentiation and quantification via ¹H NMR. researchgate.net This NMR-based method has been validated for monitoring optical purity in "in-process" samples and commercial drug forms. researchgate.net

Table 1: Analytical Methods for Enantiomeric Purity Assessment of Montelukast

Analytical TechniqueChiral Stationary Phase/CSAMobile Phase/Solvent SystemDetection WavelengthKey Findings/CapabilitiesReferences
Chiral HPLCChiralpak AS-H/AD-Hn-Hexane/Ethanol/Isopropanol/TFA/DEA230 nm / 280 nmSeparation of R and S enantiomers, quantification of S-enantiomer. Purity of isolated S-isomer ~98%. scirp.orgresearchgate.netrajpub.comijpsonline.comnih.govscirp.orgchiraltech.comchiraltech.com
SFCChiralpak AS-HCO₂/2-Propanol (85:15 v/v)230 nmRapid isolation and characterization of S-isomer. Purity of isolated S-isomer ~98%. scirp.orgrajpub.comscirp.orgscirp.orgresearchgate.net
¹H NMR Spectroscopy(-)-Cinchonidine, (S)-BINOLCD₂Cl₂ or CDCl₃N/AFormation of diastereomeric complexes for direct detection of S-enantiomer, even at low levels (e.g., 0.75%). researchgate.net

The (S)-enantiomer is typically present as a chiral impurity, and regulatory guidelines mandate strict control over its levels. For example, the amount of the (S)-optical isomer of montelukast should be lower than 0.15% by weight. ncats.iogoogle.com Studies have reported methods capable of quantifying the S-enantiomer at levels as low as 0.03% to 0.30% with good accuracy and linearity. researchgate.netnih.gov

Stereochemical Stability and Potential Interconversion Studies of Montelukast Isomers

Montelukast is known to be sensitive to light and heat, which can lead to the formation of degradation products and isomers. google.comresearchgate.netnih.gov Specifically, exposure to light can cause photo-isomerization, leading to the formation of the cis-isomer. google.comresearchgate.net Furthermore, there is evidence suggesting that montelukast can form a biologically inactive, non-absorbable (S)-enantiomer upon exposure to light and/or water. google.com

Studies investigating the stability of montelukast have shown that while film-coated tablets exhibit good stability, the compound in solution is more susceptible to degradation. researchgate.netnih.gov Photodegradation in solution leads to the formation of the cis-isomer as the major photoproduct. researchgate.net Thermal stress testing indicates that montelukast is stable in alkaline solutions but degrades rapidly in acidic or hydrogen peroxide solutions, forming Montelukast S-oxide. researchgate.netnih.gov

The potential for interconversion between the (R) and (S) enantiomers (racemization) under relevant storage or physiological conditions is a crucial aspect of stereochemical stability. While specific studies detailing the racemization kinetics of montelukast are not extensively detailed in the provided search results, the general principle for developing single-enantiomer drugs emphasizes that the eutomer (active enantiomer) must not racemize in any clinically meaningful timeframe. nih.gov The formation of the (S)-enantiomer is often attributed to external factors like light exposure rather than spontaneous racemization of the (R)-enantiomer under typical storage conditions. google.com Regulatory guidelines and quality control measures are in place to ensure that the levels of the (S)-enantiomer remain within acceptable limits, indicating that controlled manufacturing processes and appropriate packaging are designed to maintain the stereochemical integrity of the (R)-montelukast. google.comgoogle.com

Compound List:

Montelukast

this compound

(R)-Montelukast

Montelukast sodium

Montelukast S-oxide

Montelukast sulfoxide (B87167)

this compound Sodium Salt

Montelukast sodium hydrate (B1144303)

Montelukast dicyclohexylamine (B1670486)

Montelukast EP Impurity A

Montelukast Impurity 9

L-768,232 (also referred to as the S-enantiomer of montelukast)

MK-0476 (Montelukast free acid)

A5 enantiomers (related to Montelukast)

A5 R-enantiomer (related to Montelukast)

Advanced Synthetic Methodologies for Enantiopure Montelukast and Its S Isomer

Asymmetric Synthesis Approaches to the Montelukast (B128269) Chiral Core

The cornerstone of enantiopure montelukast synthesis is the creation of its chiral hydroxymethylene core. Several distinct asymmetric strategies have been developed to install this critical stereocenter with high fidelity. The most prevalent approach involves the asymmetric reduction of a prochiral ketone precursor, namely (E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate.

Key asymmetric approaches include:

Chiral Borane Reagents: Early synthetic routes established the use of stoichiometric chiral reducing agents. A notable example is the use of (−)-B-chlorodiisopinocamphenylborane (DIP-Chloride), a reagent derived from (−)-α-pinene. google.comresearchgate.net This method effectively reduces the ketone to the desired (S)-alcohol (which corresponds to the (R)-configuration in the final montelukast structure), demonstrating high asymmetric induction. google.comresearchgate.net

Catalytic Asymmetric Reduction: To improve efficiency and reduce waste, catalytic methods have been developed. One prominent example involves the use of chiral oxazaborolidine catalysts, such as (R)-methyl oxazaborolidine (MeCBS), in the presence of a borane source. google.com This catalytic cycle provides the chiral alcohol with high enantioselectivity.

Biocatalysis: A significant advancement in green chemistry and synthetic efficiency is the application of biocatalysis. Engineered ketoreductase (KRED) enzymes have been developed through directed evolution to catalyze the asymmetric reduction of the ketone intermediate. acs.org These enzymes exhibit exceptionally high enantioselectivity, often exceeding 99.9% enantiomeric excess (ee), and can operate under mild conditions at high substrate concentrations, making the process highly suitable for industrial-scale production. researchgate.netacs.org

Asymmetric Sulfa-Michael Addition: An alternative strategy introduces the chiral center via a different bond formation. One such innovative route employs an iron(III)-salen complex to catalyze the asymmetric sulfa-Michael addition of a thiol to an α,β-unsaturated ketone. researchgate.net This method establishes the β-thioketone intermediate with high enantiomeric excess, which is then elaborated to form the montelukast structure. researchgate.net

Stereoselective Catalysis in Montelukast Production

Catalysis is central to the efficient and large-scale production of enantiopure montelukast. The development of sophisticated transition metal catalysts for the asymmetric hydrogenation of the key ketone intermediate has been particularly impactful. These catalysts create a chiral environment that directs the hydrogenation to one face of the ketone, yielding the desired alcohol with high enantiopurity.

A detailed screening of catalysts has identified several highly effective systems:

Ruthenium-Based Catalysts: Complexes of ruthenium are widely employed. A highly effective catalyst is ((R)-Xyl-BINAP)((R,R)-DPEN)RuCl₂, which has been shown to afford an enantioselectivity of 99% ee on a multigram scale with a high substrate-to-catalyst loading ratio of 5000:1. scite.ainih.gov

Iridium-Based Catalysts: Iridium complexes featuring chiral spiro ligands have also proven to be exceptionally efficient. The Ir/SpiroPAP catalyst, for instance, enables the asymmetric hydrogenation to proceed with a very low catalyst loading (substrate:catalyst ratio of 30,000:1) at mild temperatures (30 °C), yielding the chiral alcohol intermediate in 99.5% ee. researchgate.net

Iron-Based Catalysts: For alternative synthetic strategies, such as the sulfa-Michael addition, iron catalysis has been explored. An iron(III) complex formed with ferric chloride and a salen ligand derived from a chiral cis-2,5-diaminobicyclo[2.2.2]octane scaffold has been shown to effectively catalyze the asymmetric addition of thiols to enones, producing β-thioketones in excellent yield and high enantiomeric excess. researchgate.net

The table below summarizes key catalysts and their performance in the synthesis of the montelukast chiral core.

Catalyst SystemLigand(s)Reaction TypeSubstrate:Catalyst RatioEnantiomeric Excess (ee)Reference
((R)-Xyl-BINAP)((R,R)-DPEN)RuCl₂(R)-Xyl-BINAP, (R,R)-DPENAsymmetric Hydrogenation5000:199% scite.ainih.gov
Ir/SpiroPAPSpiroPAPAsymmetric Hydrogenation30000:199.5% researchgate.net
(R)-methyl oxazaborolidine (MeCBS)-Asymmetric ReductionCatalytic>98% google.com
Iron(III)-Salen ComplexChiral SalenSulfa-Michael Addition10-20 mol%>90% researchgate.net
Engineered Ketoreductase (KRED)-Biocatalytic Reduction->99.9% acs.org

Strategies for Controlling (S)-Enantiomer Formation in Synthesis

The control and minimization of the undesired (S)-enantiomer are critical for the quality of the final active pharmaceutical ingredient. The European Pharmacopoeia, for instance, specifies a limit of not more than 0.2% for the (S)-enantiomer in montelukast sodium. scite.aiijpsonline.com The primary strategy for controlling its formation lies in the initial asymmetric synthesis step.

The high enantioselectivity of the chosen catalyst or reagent is paramount. Catalytic systems like Ir/SpiroPAP and engineered KREDs, which provide the desired (R)-alcohol with enantiomeric excesses of 99.5% and >99.9% respectively, inherently limit the formation of the (S)-enantiomer to 0.25% and <0.05%. researchgate.netacs.org

The mechanism of stereochemical control is rooted in the catalyst's three-dimensional structure. In transition-metal catalyzed hydrogenations, the chiral ligands coordinate to the metal center, creating a defined chiral pocket. The ketone substrate can only bind in an orientation that minimizes steric hindrance, thereby exposing one of its prochiral faces preferentially to the incoming hydride. researchgate.net This energetic preference for one transition state over the other is the origin of the high enantioselectivity.

Beyond the choice of catalyst, optimization of reaction conditions plays a crucial role:

Temperature: Lower reaction temperatures often enhance enantioselectivity by amplifying the small energy differences between the diastereomeric transition states.

Pressure: In catalytic hydrogenations, hydrogen pressure can influence reaction rates and, in some cases, selectivity. researchgate.net

Solvent: The choice of solvent can affect catalyst solubility, stability, and the transition state energies, thereby impacting enantiomeric excess.

By carefully selecting a highly selective catalyst and fine-tuning reaction parameters, the formation of the (S)-enantiomer can be suppressed to exceptionally low levels at the point of creation.

Process Chemistry Innovations for Enhanced Enantiomeric Purity

While the initial asymmetric synthesis sets a high level of enantiopurity, process chemistry innovations are essential for ensuring the final drug substance consistently meets rigorous pharmaceutical standards on a large scale. These innovations focus on both improving reaction selectivity and developing robust purification methods to remove residual (S)-enantiomer and other impurities.

Key process innovations include:

Purification via Diastereomeric Salt Formation: A powerful and widely used technique for enhancing enantiomeric purity is the crystallization of diastereomeric salts. Montelukast, being an acid, can be reacted with a chiral amine to form a salt. The resulting (R)-montelukast/(R)-amine and (S)-montelukast/(R)-amine salts are diastereomers with different physical properties, such as solubility. By carefully selecting the amine and crystallization solvent, the salt of the desired (R)-enantiomer can be selectively precipitated, leaving the more soluble salt of the (S)-enantiomer in the mother liquor. Amines such as dicyclohexylamine (B1670486) and isopropylamine have been effectively used for this purpose. bohrium.comgoogle.com This recrystallization process is highly effective at purging trace amounts of the unwanted enantiomer.

Advanced Chromatographic Separation: Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analytical and preparative separation of enantiomers. rajpub.comscirp.org Using a chiral stationary phase, such as an amylose-based Chiralpak AS-H column, SFC can effectively resolve the (R)- and (S)-enantiomers of montelukast. rajpub.comscirp.org This technology is not only crucial for accurately quantifying enantiomeric purity but can also be employed on a larger scale to isolate and remove the (S)-enantiomer if necessary. scirp.org

Scalable Biocatalytic Processes: The implementation of engineered KREDs has been a process innovation in itself. Developing a robust enzyme that functions at high substrate loading (e.g., 100 g/L) and in the presence of high concentrations of organic solvents makes the biocatalytic route economically viable and scalable to over 200 kg batches. acs.org

These process chemistry strategies ensure that the high enantioselectivity achieved during synthesis is translated into a final product of exceptional enantiomeric purity.

Molecular and Cellular Pharmacology of Montelukast Stereoisomers

Comparative Receptor Binding Affinities of (R)- and (S)-Montelukast (In Vitro)

The efficacy of montelukast (B128269) as a CysLT1 receptor antagonist is primarily attributed to its high affinity and selectivity for this receptor. Research has focused on characterizing the binding interactions of montelukast and its stereoisomers with the CysLT1 receptor, often in comparison to natural cysteinyl leukotrienes (CysLTs) such as LTD4 and LTC4.

CysLT1 Receptor Selectivity and Potency

In vitro studies have established that montelukast exhibits potent antagonism of the CysLT1 receptor. While specific comparative data for this compound versus (R)-montelukast in terms of binding affinity (e.g., IC50 or Ki values) is not extensively detailed in the provided search results, general findings indicate that montelukast as a whole molecule is highly potent. For instance, montelukast has demonstrated a Ki of 0.18 nM in guinea pig lung cell membranes, showing a potency similar to zafirlukast (B1683622) atsjournals.org. In human lung membranes, montelukast antagonized [3H]LTD4 binding with a Ki of 0.52 nM atsjournals.org. These values highlight the significant affinity of montelukast for the CysLT1 receptor.

Montelukast primarily targets the CysLT1 receptor, showing minimal to no significant binding to the CysLT2 receptor scirp.orgtmda.go.tz. This selectivity is crucial for its therapeutic action, as CysLT1 is the predominant receptor mediating the inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes in asthma and allergic rhinitis tmda.go.tze-cep.org. While one study noted that montelukast's interaction with [3H]LTC4 sites could only be revealed in kinetic studies, unlike zafirlukast which was unable to inhibit [3H]LTC4 binding, this suggests a nuanced interaction profile that might differ slightly between CysLTs nih.gov. However, the primary focus remains on its potent antagonism of LTD4 binding to CysLT1.

Analytical Techniques for the Stereoselective Analysis of Montelukast

Chiral Chromatographic Separations of (S)-Montelukast

Chiral chromatography is the cornerstone for separating and quantifying enantiomers. Both Normal Phase High-Performance Liquid Chromatography (NP-HPLC) and Supercritical Fluid Chromatography (SFC) have been extensively developed and validated for the stereoselective analysis of montelukast (B128269).

Normal phase HPLC, utilizing chiral stationary phases (CSPs), is a widely adopted technique for the enantiomeric resolution of montelukast. Various CSPs have been investigated, with polysaccharide-based columns proving particularly effective.

A common approach involves using a Daicel Chiralpak® AD-H column or similar polysaccharide-derived stationary phases ijpsonline.comijpsonline.com. The mobile phase typically consists of a mixture of non-polar solvents like n-hexane, combined with polar modifiers such as isopropanol, ethanol, and sometimes additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) to enhance selectivity and peak shape ijpsonline.comijpsonline.com. For instance, a mobile phase comprising n-hexane:isopropanol:ethanol:TFA:DEA in a ratio of 65:15:20:0.1:0.1 (v/v/v/v/v) at a flow rate of 0.9 mL/min has demonstrated effective separation of montelukast enantiomers ijpsonline.comijpsonline.com. Detection is typically performed using UV absorption, often around 280 nm or 284 nm ijpsonline.comijpsonline.comresearchgate.netnih.gov.

Studies have reported resolutions greater than 2.0 between the montelukast enantiomers, with some achieving resolutions above 3.0, ensuring baseline separation ijpsonline.comnih.govresearchgate.net. The sensitivity of these methods is also noteworthy, with limits of detection (LOD) for the (S)-enantiomer reported as low as 2.4 ng and limits of quantitation (LOQ) around 6.1 ng ijpsonline.comijpsonline.com.

Table 1: Typical NP-HPLC Parameters for Montelukast Enantiomeric Separation

ParameterTypical Values / ConditionsReferences
Column Daicel Chiralpak® AD-H, USP L51 packing material ijpsonline.comijpsonline.comresearchgate.netnih.gov
Mobile Phase n-Hexane:Isopropanol:Ethanol:TFA:DEA (65:15:20:0.1:0.1, v/v/v/v/v); n-Hexane:Ethanol:Propionic Acid ijpsonline.comijpsonline.comresearchgate.net
Flow Rate 0.9 mL/min, 1.0 mL/min ijpsonline.comijpsonline.comresearchgate.netnih.govresearchgate.netscirp.org
Column Temperature 25-30 °C ijpsonline.comijpsonline.com
Detection Wavelength 280 nm, 284 nm ijpsonline.comijpsonline.comresearchgate.netnih.gov
Resolution (Rs) > 2.0 (Montelukast enantiomers), > 3.0 ijpsonline.comijpsonline.comnih.govresearchgate.net
LOD (S-enantiomer) ~2.4 ng ijpsonline.comijpsonline.com
LOQ (S-enantiomer) ~6.1 ng ijpsonline.comijpsonline.com

Supercritical Fluid Chromatography (SFC) offers an eco-friendly, faster, and cost-effective alternative to NP-HPLC for chiral separations rajpub.com. It utilizes a supercritical fluid, typically carbon dioxide (CO₂), as the mobile phase, often with an organic modifier like 2-propanol or methanol.

A commonly employed method uses a Chiralpak AS-H column with a mobile phase of CO₂ and 2-propanol (85:15, v/v) at a flow rate of approximately 1.9 mL/min, with detection at 230 nm scirp.orgrajpub.comscirp.orgscirp.orgresearchgate.netrajpub.comeurekaselect.com. This technique has been successfully used for both analytical determination of enantiomeric purity and preparative isolation of the (S)-enantiomer, achieving purities of around 98% scirp.orgscirp.orgscirp.orgresearchgate.net. SFC methods are noted for their reduced solvent consumption and faster analysis times compared to traditional HPLC rajpub.comeurekaselect.comresearchgate.net.

Table 2: Typical SFC Parameters for Montelukast Enantiomeric Separation

ParameterTypical Values / ConditionsReferences
Column Chiralpak AS-H (250 mm × 4.6 mm, 5 µm) scirp.orgrajpub.comscirp.orgscirp.orgresearchgate.netrajpub.com
Mobile Phase Supercritical CO₂ : 2-Propanol (85:15, v/v); CO₂ : Methanol (95:5, v/v) rajpub.comscirp.orgrajpub.comeurekaselect.com
Flow Rate 1.9 mL/min eurekaselect.com
Column Temperature 40 °C eurekaselect.com
Detection Wavelength 230 nm, 238 nm scirp.orgrajpub.comscirp.orgscirp.orgresearchgate.neteurekaselect.com
Isolated Purity ~98% scirp.orgscirp.orgscirp.orgresearchgate.net

Column-switching HPLC, often coupled with specific chiral stationary phases like alpha-acid glycoprotein (B1211001) columns, has been utilized for the stereoselective quantification of montelukast and its (S)-enantiomer, particularly in biological matrices such as human plasma nih.govnih.govresearchgate.net. This technique typically involves an initial separation on a conventional column to remove interfering substances, followed by transfer to a chiral column for enantiomeric resolution.

Methods employing column-switching have demonstrated good linearity over specified ranges (e.g., 28.9-386 ng/mL) with acceptable intraday and interday precision and accuracy values nih.gov. For instance, intraday precision for montelukast and its (S)-enantiomer ranged from 2.5-9.1% and 2.4-6.8%, respectively, with accuracy between 97-103% and 96-104% nih.gov. Studies using this approach have also indicated no significant bioinversion of montelukast to its (S)-enantiomer in humans nih.gov.

The development and validation of analytical methods for enantiomeric purity assessment are crucial to ensure reliability and compliance with regulatory standards. Key validation parameters include system suitability, precision, linearity, accuracy, limit of detection (LOD), limit of quantitation (LOQ), and robustness ijpsonline.comijpsonline.comresearchgate.net.

System Suitability: Tests ensure that the chromatographic system is capable of providing adequate separation, typically requiring a resolution (Rs) of greater than 2.0 between enantiomeric peaks ijpsonline.comijpsonline.com.

Precision: Assessed through repeatability and intermediate precision, with relative standard deviations (RSD) generally required to be below 4.0% ijpsonline.comijpsonline.com.

Linearity: Methods demonstrate excellent linearity, with correlation coefficients (R²) often exceeding 0.999 nih.govresearchgate.net.

Accuracy: Evaluated by recovery studies, which typically range from 90% to 105% ijpsonline.comnih.govresearchgate.net.

Sensitivity: LOD and LOQ values are established to quantify low levels of the (S)-enantiomer impurity ijpsonline.comijpsonline.comresearchgate.net.

These validated methods are often considered equivalent to or better than those described in pharmacopeial monographs nih.gov.

Spectroscopic Characterization for Enantiomer Confirmation

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, play a vital role in confirming the structure and stereochemistry of montelukast and its enantiomers.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, especially when employed with chiral solvating agents (CSAs), can effectively differentiate between enantiomers and confirm stereochemical assignments scirp.orgscirp.orgscirp.orgresearchgate.netnih.gov. CSAs, such as (-)-cinchonidine or (S)-BINOL, form transient diastereomeric complexes with the enantiomers of montelukast in solution. These complexes exhibit distinct chemical shifts, allowing for the detection and quantification of the unwanted (S)-enantiomer, even at low levels (e.g., down to 0.75%) nih.gov.

The use of NMR with CSAs can serve as a rapid alternative for monitoring optical purity during "in-process" synthesis stages, potentially circumventing more time-consuming chromatographic analyses nih.gov. Furthermore, NMR is routinely used in conjunction with other spectroscopic techniques like FT-IR and Mass Spectrometry for comprehensive characterization of isolated enantiomers scirp.orgscirp.orgscirp.orgresearchgate.net.

Table 3: NMR Chiral Solvating Agents for Montelukast Enantiomeric Analysis

Chiral Solvating Agent (CSA)Solvent UsedDetection Limit (S-enantiomer)NotesReferences
(-)-CinchonidineCD₂Cl₂ or CDCl₃~0.75%Convenient for enantiodiscrimination; effective for in-process monitoring. nih.gov
(S)-BINOLCD₂Cl₂ or CDCl₃Not specifiedUsed for enantiopurity control of commercial montelukast sodium salt. nih.gov
D-dibenzoyltartaric acidCD₂Cl₂ or CDCl₃Not specifiedEvaluated as CSA. nih.gov
D-ditoluoyltartaric acidCD₂Cl₂ or CDCl₃Not specifiedEvaluated as CSA. nih.gov
(+)-Camphorsulfonic acidCD₂Cl₂ or CDCl₃Not specifiedEvaluated as CSA. nih.gov
(S)-3,3'-diphenyl-2,2'-binaphthyl-1,1'-diolCD₂Cl₂ or CDCl₃Not specifiedEvaluated as CSA. nih.gov
(R)-3,3''-di-9-anthracenyl-1,1''-bi-2-naphtholCD₂Cl₂ or CDCl₃Not specifiedEvaluated as CSA. nih.gov
(R)-3,3''-di-9-phenanthrenyl-1,1''-bi-2-naphtholCD₂Cl₂ or CDCl₃Not specifiedEvaluated as CSA. nih.gov
Pirkle's alcoholCD₂Cl₂ or CDCl₃Not specifiedEvaluated as CSA. nih.gov

Compound List:

this compound

Montelukast

Montelukast sodium

Montelukast S-enantiomer

A5

A5 R-enantiomer

Structure Activity Relationship Sar and Computational Studies of Montelukast Stereoisomers

Rational Design of Montelukast (B128269) Analogs Based on Stereochemical Insights

Understanding the critical role of stereochemistry in montelukast's interaction with the CysLT1 receptor has been instrumental in the rational design of novel analogs and related therapeutic agents. The knowledge that the (R)-configuration is essential for potent CysLT1 antagonism guides medicinal chemists in several ways:

Stereoselective Synthesis: The development of efficient and stereoselective synthetic routes to produce the desired (R)-enantiomer of montelukast and its intermediates is paramount researchgate.net. Advances in biocatalysis, for instance, have enabled the production of chiral intermediates with high enantiomeric excess, ensuring the quality of the final drug product researchgate.net.

Analog Development: SAR studies, which implicitly consider stereochemical requirements, inform the design of new molecules targeting the CysLT1 receptor. Modifications to the montelukast scaffold, while maintaining or optimizing the key stereochemical features for receptor binding, can lead to compounds with improved potency, selectivity, or pharmacokinetic profiles nih.govnih.gov. For example, research into styrylpyridine analogs has identified potent CysLT1 receptor antagonists based on the structural framework of montelukast nih.gov.

Exploring Other Targets: Insights gained from montelukast's SAR, including its stereochemical preferences, can also be applied to the rational design of analogs targeting different biological pathways, as seen in studies modifying montelukast to interact with dopaminergic or serotonergic receptors to mitigate potential neuropsychiatric side effects mdpi.comresearchgate.netnih.gov.

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational methods are indispensable tools for unraveling the complex SAR of drug molecules like montelukast, providing insights into molecular interactions and guiding drug design.

Molecular Docking and Dynamics Simulations of Montelukast Stereoisomers

Molecular docking and molecular dynamics (MD) simulations are widely employed to predict the binding modes and affinities of montelukast to its biological targets. Studies have investigated montelukast's interaction with the CysLT1 receptor, revealing binding affinities typically in the range of -8.8 kcal/mol nih.govkoreascience.kr. These simulations help identify key amino acid residues within the receptor's binding pocket that are crucial for ligand interaction, such as TYR83, GLN274, LYS311, and SER313 koreascience.kr.

While many computational studies focus on montelukast as a whole or its active (R)-enantiomer, specific comparative docking and MD simulations differentiating the (S)-enantiomer's interaction with the CysLT1 receptor are less common in the literature. This is largely due to the (S)-enantiomer's lack of significant pharmacological activity at this target scirp.orgscirp.org. However, the methodologies themselves, including docking and MD simulations, are fundamental for characterizing ligand-receptor interactions and are applied to understand the binding of various montelukast analogs or its interactions with other potential targets, such as those involved in SARS-CoV-2 infection nih.govresearchgate.netnih.govresearchgate.net or central nervous system receptors mdpi.comresearchgate.netnih.gov. These simulations provide dynamic insights into the stability of ligand-protein complexes and the energetic contributions to binding.

Quantitative Structure-Activity Relationships (QSAR) for Stereoisomers

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structure and biological activity of compounds ijprajournal.com. This computational approach is vital for understanding SAR and predicting the activity of new molecules. For montelukast and its analogs, QSAR studies can correlate structural features and physicochemical properties with CysLT1 receptor binding or antagonism.

While specific QSAR models focusing exclusively on the stereoisomers of montelukast at the CysLT1 receptor are not extensively detailed in the provided literature, the importance of stereochemistry in QSAR is well-recognized researchgate.netnih.gov. QSAR models can incorporate stereochemical descriptors to account for the differential activity observed between enantiomers. By analyzing a dataset of CysLT1 receptor antagonists, researchers have identified common substructures, such as quinolines, that are associated with high bioactivity nih.gov. The application of QSAR, potentially with stereochemical considerations, allows for the virtual screening of compound libraries and the identification of promising candidates for further development, thereby contributing to the rational design of novel CysLT1 receptor antagonists.

In Vitro Metabolic Pathways of Montelukast and Stereoselective Biotransformation

Cytochrome P450 (CYP) Enzyme Systems in Montelukast (B128269) Metabolism (In Vitro)

Cytochrome P450 enzymes are crucial for the Phase I metabolism of montelukast, involving oxidation reactions that lead to the formation of various metabolites.

Role of Specific CYP Isoforms (CYP2C8, CYP2C9, CYP3A4) in Montelukast Biotransformation

Research has identified specific CYP isoforms that play significant roles in montelukast's oxidative metabolism. Initially, CYP2C9 and CYP3A4 were considered the primary enzymes helsinki.fihelsinki.fi. However, more recent studies, particularly those employing clinically relevant concentrations and a broader range of recombinant CYP enzymes, have highlighted the dominant role of CYP2C8 researchgate.netnih.govdrugbank.comnih.govresearchgate.netnih.gov.

CYP2C8: This isoform is recognized as the principal enzyme responsible for montelukast's 36-hydroxylation, leading to the formation of the 1,2-diol metabolite (also referred to as M6) researchgate.netnih.govnih.govresearchgate.netnih.gov. CYP2C8 accounts for a significant portion, estimated at approximately 70-80%, of montelukast's oxidative metabolism in vitro and in vivo nih.govresearchgate.netnih.gov. Furthermore, CYP2C8 appears to catalyze the subsequent metabolism of M6 to M4 nih.gov. Montelukast itself has been shown to be a potent and selective inhibitor of CYP2C8 in vitro helsinki.fifda.gov.

CYP2C9: This isoform also contributes to the 36-hydroxylation of montelukast, although to a lesser extent than CYP2C8 researchgate.netnih.govnih.gov. CYP2C8 exhibits a higher intrinsic clearance for M6 formation compared to CYP2C9 nih.gov.

Other CYPs: Multiple CYP isoforms, including CYP2C19 and CYP3A4, have been implicated in the 25-hydroxylation of montelukast, though CYP2C8 and CYP2C9 are considered the main contributors to this pathway nih.govnih.gov.

Table 1: CYP Isoform Involvement in Montelukast Biotransformation

CYP IsoformPrimary Metabolic Pathway(s)Relative Contribution (In Vitro)References
CYP2C836-hydroxylation (M6 formation)Dominant (approx. 70-80%) researchgate.netnih.govnih.govresearchgate.netnih.gov
CYP2C936-hydroxylation (M6 formation)Minor researchgate.netnih.govnih.gov
CYP3A4Sulfoxidation (M2), 21-hydroxylation (M5a/b)Minor researchgate.netnih.govnih.gov
CYP2C8, 2C925-hydroxylation (M3)Major contributors nih.govnih.gov

UDP-Glucuronosyltransferase (UGT) Pathways in Montelukast Metabolism (In Vitro)

In addition to oxidative metabolism, montelukast undergoes Phase II conjugation, primarily glucuronidation.

UGT1A3-Mediated Glucuronidation of Montelukast

Table 2: UGT Isoform Involvement in Montelukast Glucuronidation (In Vitro)

UGT IsoformMetabolic PathwayReferences
UGT1A3Acyl-glucuronidation (M1) researchgate.netnih.govmdpi.comnih.gov
UGT1A3Ether-glucuronidation (M-glucuronide) researchgate.netnih.govmdpi.com

Characterization of Stereoisomeric Metabolites and Their Formation

Montelukast itself possesses a chiral center, and its metabolism can also involve stereoselective processes, leading to the formation of stereoisomeric metabolites.

21-Hydroxylation: CYP3A4 is the main catalyst for the stereoselective 21-hydroxylation of montelukast, producing both (R)- and (S)-enantiomers of 21-hydroxy montelukast (M5a and M5b, respectively) researchgate.netnih.gov.

36-Hydroxylation: While the primary metabolite M6 (1,2-diol) is formed through 36-hydroxylation, specific stereochemical assignments for this pathway have not been extensively detailed in the provided literature, though it is noted that CYP2C8 and CYP2C9 are involved researchgate.netnih.govnih.gov.

Separation of Enantiomers: Analytical methods, such as Supercritical Fluid Chromatography (SFC), have been developed for the isolation and characterization of the (S)-enantiomer of montelukast itself, achieving high purity scirp.org. This highlights the importance of stereochemistry in understanding the drug's properties and potential metabolic fates.

Table 3: Stereoisomeric Metabolites of Montelukast

Metabolite NameDescriptionFormed ByReferences
M5a (21(R)-hydroxy)21-hydroxy montelukast (R-enantiomer)CYP3A4 researchgate.netnih.govnih.gov
M5b (21(S)-hydroxy)21-hydroxy montelukast (S-enantiomer)CYP3A4 researchgate.netnih.govnih.gov
M6 (36-hydroxy/1,2-diol)36-hydroxy montelukast (1,2-diol)CYP2C8, CYP2C9 researchgate.netnih.govnih.gov

Environmental Research on Montelukast and Its Photodegradation Products

Photolytic Degradation Mechanisms and Pathways in Aqueous Media

(S)-montelukast is highly sensitive to light, particularly in aqueous environments where it undergoes rapid transformation upon exposure to simulated or natural sunlight. researchgate.netnih.gov The primary mechanism of its photolytic degradation is a photoreversible photoisomerization. This process involves the conversion of the (E)-isomer (the active form, this compound) to its (Z)-isomer, also known as the cis-isomer. dntb.gov.ua This trans-to-cis isomerization is a key pathway in the environmental alteration of the molecule.

The photodegradation kinetics of this compound have been studied, revealing that the process is influenced by the wavelength of light. The forward reaction (trans to cis) and the reverse reaction (cis to trans) have different quantum yields depending on the irradiation wavelength. ijpsonline.com For instance, the forward quantum yield sees a significant increase with wavelengths between 220 and 360 nm, which is considered the effective range for this compound's photodegradation. ijpsonline.com At higher wavelengths within this range, the trans-isomer can be almost entirely converted to its cis-counterpart. ijpsonline.com

Another significant photodegradation product identified is this compound S-oxide. dntb.gov.ua This product is formed through the oxidation of the sulfide (B99878) group in the this compound molecule. The formation of the S-oxide has been observed as a major photoproduct in various conditions, including exposure to daylight. dntb.gov.ua

Under simulated solar irradiation in water, this compound is quickly transformed into a series of photoproducts. researchgate.netnih.gov While the primary pathways involve isomerization and oxidation at the sulfur atom, other degradation routes can occur, leading to a complex mixture of transformation products in the environment.

Ecotoxicological Assessment of Montelukast (B128269) and its Transformation Products (Environmental Models)

The presence of this compound and its transformation products in aquatic ecosystems raises concerns about their potential ecotoxicological effects. Studies have been conducted on various environmental models to assess these impacts.

Research on the ecotoxicity of the parent compound, this compound sodium, has revealed varying levels of toxicity to different aquatic organisms. researchgate.netnih.gov For the freshwater green alga Raphidocelis subcapitata, the median effective concentration (EC50) that inhibits growth has been determined to be 195.7 mg/L. researchgate.netnih.gov In contrast, the freshwater crustacean Daphnia magna has shown greater sensitivity, with a reported EC50 of 16.4 mg/L. researchgate.netnih.gov Microscopic observations have indicated that this compound can accumulate in the gut of Daphnia magna. researchgate.netnih.gov

Ecotoxicity of this compound

OrganismEndpointEC50 Value (mg/L)Reference
Raphidocelis subcapitata (Green Alga)Growth Inhibition195.7 researchgate.netnih.gov
Daphnia magna (Crustacean)Immobilization16.4 researchgate.netnih.gov

Advanced Analytical Methodologies for Environmental Detection of Montelukast Species

To understand the prevalence and fate of this compound and its degradation products in the environment, sensitive and specific analytical methods are required. The low concentrations expected in environmental samples, such as wastewater and surface water, necessitate advanced analytical techniques.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. dntb.gov.uanih.gov For enhanced sensitivity and selectivity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). This combination allows for the accurate identification and quantification of the target compounds even in complex matrices. tbzmed.ac.irresearchgate.net

Sample preparation is a critical step for the analysis of environmental samples. Solid-phase extraction (SPE) is a common and effective technique used to extract and concentrate this compound and its metabolites from aqueous samples. monash.edusemanticscholar.org Various SPE sorbents can be employed to effectively isolate these compounds from water, removing interfering substances and preparing the sample for instrumental analysis.

For the chromatographic separation of this compound and its isomers, reversed-phase columns, such as C18 columns, are frequently utilized. tbzmed.ac.irnih.gov The mobile phase composition is optimized to achieve good separation of the parent drug from its degradation products. For instance, a mobile phase consisting of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer has been used effectively. tbzmed.ac.ir

The validation of these analytical methods according to international guidelines is essential to ensure their accuracy and reliability for environmental monitoring. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. For example, some LC-MS/MS methods developed for biological plasma have achieved LOQs as low as 0.11 ng/mL for this compound, demonstrating the high sensitivity of this technique. nih.gov While these methods provide a strong foundation, their adaptation and validation for diverse and complex environmental matrices like wastewater are crucial for accurate environmental risk assessment.

Analytical Methods for this compound Detection

TechniqueSample PreparationCommon ColumnDetectionReference
HPLC-Reversed-phase C18UV dntb.gov.ua
LC-MS/MSSolid-Phase Extraction (SPE)Reversed-phase C18Mass Spectrometry tbzmed.ac.irsemanticscholar.org

Emerging Academic Applications and Research Directions for Montelukast Stereochemistry

Investigation of Novel Molecular Targets Beyond CysLT1 (Preclinical)

While the therapeutic effects of montelukast (B128269) in asthma are primarily attributed to its antagonism of the CysLT1 receptor, preclinical research has identified other molecular targets that may mediate its effects, particularly within the central nervous system. A significant non-CysLT1 target that has emerged from these studies is the G-protein coupled receptor 17 (GPR17). nih.govnih.govfrontiersin.org

GPR17 is expressed on various cells in the brain, including microglia, neurons, and oligodendrocyte precursor cells (OPCs). nih.govfrontiersin.org It is recognized as a dualistic receptor, responding to both uracil nucleotides and cysteinyl leukotrienes (CysLTs). frontiersin.org Preclinical studies have demonstrated that montelukast acts as an antagonist at the GPR17 receptor. nih.govfrontiersin.org This interaction is believed to be central to some of the compound's observed neuroprotective and regenerative effects.

Key preclinical findings related to montelukast's interaction with GPR17 include:

Modulation of Neuroinflammation: In animal models of Alzheimer's disease, montelukast treatment has been shown to downregulate GPR17 gene expression, which is associated with a reduction in neuroinflammation and a shift in microglia towards a more homeostatic phenotype. nih.govmdpi.com

Promotion of Neuronal Growth and Regeneration: Studies have indicated that montelukast's antagonism of GPR17 can promote neuronal fiber outgrowth. nih.gov Treatment with montelukast resulted in a significant increase in neurite density in preclinical models. nih.gov Furthermore, its inhibition of GPR17 is thought to stimulate neurogenesis. frontiersin.org In models of amyotrophic lateral sclerosis (ALS), montelukast's blockade of GPR17 was linked to increased differentiation of oligodendrocyte precursor cells. frontiersin.org

These preclinical findings suggest that the pharmacological profile of (S)-montelukast extends beyond CysLT1 antagonism. The engagement of GPR17 presents a compelling avenue for research into its potential therapeutic applications for neurological and neurodegenerative disorders. frontiersin.org

Repurposing Strategies Based on Preclinical Pharmacological Profiles and Mechanistic Insights

The growing understanding of this compound's broader mechanism of action, particularly its anti-inflammatory effects within the central nervous system, has led to significant interest in repurposing it for other diseases. preprints.orgmdpi.com Preclinical studies provide a foundation for these strategies, demonstrating potential efficacy in models of various neurodegenerative disorders and even some cancers.

Neurodegenerative and Neuroinflammatory Disorders:

A substantial body of preclinical evidence supports the potential use of montelukast in conditions characterized by neuroinflammation. alzdiscovery.org In aged rats, oral administration of montelukast was found to reduce neuroinflammation, enhance hippocampal neurogenesis, and improve learning and memory. frontiersin.orgnih.gov

Alzheimer's Disease (AD): In transgenic mouse models of AD, montelukast treatment has been shown to modulate glial activation and neuroinflammation. mdpi.comnih.gov It appears to shift microglia away from a disease-associated phenotype, reduce the infiltration of CD8+ T-cells into the brain parenchyma, and improve cognitive function. mdpi.comnih.gov Mechanistically, these effects are linked to the modulation of leukotriene signaling pathways which are involved in neuroinflammation and AD pathology. nih.govmdpi.com

Dementia with Lewy Bodies (DLB): In a transgenic mouse model of DLB, montelukast treatment restored memory deficits. nih.gov This was associated with a reduction in the alpha-synuclein load and modulation of beclin-1, a marker for autophagy, suggesting that montelukast may help clear the protein aggregates characteristic of this disease. nih.gov

Parkinson's Disease (PD): Preclinical studies in mouse models of Parkinson's disease have shown that montelukast can protect dopaminergic neurons by attenuating microglial activation and reducing the production of neurotoxic cytokines. mdpi.com

Multiple Sclerosis (MS): There is emerging evidence that leukotriene receptor antagonists like montelukast could be beneficial in MS by diminishing inflammation and promoting remyelination. researchgate.net Montelukast has been successfully tested in animal models of MS. researchgate.net

Oncology:

Preliminary preclinical research also suggests a potential role for montelukast in cancer therapy. The CysLT1 receptor is overexpressed in various cancer cells, and its signaling is associated with tumor progression. nih.gov In vitro studies have shown that montelukast can inhibit the migration of lung cancer cells by suppressing the expression of the CysLT1 receptor. nih.gov Furthermore, treatment with montelukast has been observed to reduce cell viability and induce apoptosis in human prostate, renal, bladder, and testicular cancer cell lines. mdpi.com

The table below summarizes key preclinical findings supporting the repurposing of this compound.

Disease AreaPreclinical ModelKey FindingsProposed Mechanism of Action
Alzheimer's Disease 5xFAD Transgenic MiceImproved cognitive function; reduced neuroinflammation; modulated microglia phenotype; decreased CD8+ T-cell infiltration. mdpi.comnih.govAntagonism of leukotriene receptors (CysLT1R, GPR17) expressed on microglia and neurons. nih.govmdpi.com
Dementia with Lewy Bodies Alpha-synuclein Transgenic MiceRestored memory; reduced alpha-synuclein load; modulated autophagy markers. nih.govEnhanced clearance of protein aggregates through autophagy modulation. nih.gov
Parkinson's Disease Mouse models of PDProtected dopaminergic neurons; reduced microglial activation; improved motor symptoms. mdpi.comAttenuation of neuroinflammation and production of neurotoxic cytokines. mdpi.com
Lung Cancer Human and murine lung cancer cell lines (in vitro)Inhibited cancer cell migration; suppressed CysLT1 receptor expression. nih.govDownregulation of CysLT1 receptor signaling. nih.gov
Urogenital Cancers Human prostate, renal, bladder, and testicular cancer cell lines (in vitro)Reduced cell viability; induced early apoptosis. mdpi.comDownregulation of CysLT1R expression. mdpi.com

Advanced Approaches in Chiral Drug Development and Impurity Control Research

The therapeutic activity of montelukast resides in its (R)-enantiomer, which is the stereoisomer correctly referred to as this compound in some contexts due to nomenclature conventions for the entire molecule. Ensuring the synthesis of this specific enantiomer in high purity is critical. Consequently, significant research has focused on advanced enantioselective synthesis methods and rigorous impurity control.

Advanced Chiral Synthesis:

The core challenge in synthesizing this compound is the stereoselective creation of the chiral benzylic alcohol center. nih.gov Modern synthetic routes have moved beyond classical resolution techniques towards more efficient asymmetric synthesis strategies.

Asymmetric Hydrogenation: A key advanced approach involves the asymmetric hydrogenation of a prochiral ketone intermediate. nih.govacs.org This method utilizes homogeneous metal-based catalysis. For instance, detailed catalyst screening has identified ruthenium complexes, such as ((R)-Xyl-BINAP)((R,R)-DPEN)RuCl2, which can achieve excellent enantioselectivity (e.g., 99% enantiomeric excess) on a large scale. nih.govacs.org Another highly efficient catalyst used for this transformation is an iridium complex with a SpiroPAP ligand. researchgate.net

Enzymatic Reduction: Biocatalysis offers a green and highly selective alternative. Engineered KetoREDuctase (KRED) enzymes have been developed through directed evolution to catalyze the asymmetric reduction of a key keto ester intermediate to the desired (S)-alcohol with extremely high enantioselectivity (>99.9% ee). researchgate.net

Chiral Reducing Agents: Other established methods employ chiral borane reagents, such as (-)-diisopinocamphenylchloroborane ((-)-DIPCl), for the stereoselective reduction of the ketone functionality. tandfonline.comrsc.org

Impurity Control Research:

The synthesis of this compound is a multi-step process that can generate various process-related impurities and degradation products. asianpubs.orggoogle.com Regulatory guidelines necessitate the identification, characterization, and control of these impurities to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). asianpubs.org

Common impurities can arise from starting materials, intermediates, or side reactions such as oxidation, cyclization, or dehydration. asianpubs.orggoogle.com For example, oxidation of the sulfide (B99878) moiety in montelukast can lead to the formation of sulfoxide (B87167) diastereomers. nih.gov

Impurity NameChemical Description
Montelukast SulfoxideProduct of sulfide oxidation. nih.gov
Montelukast DehydratedResults from the dehydration of the tertiary alcohol. google.comgoogleapis.com
Montelukast CyclizateFormed via an intramolecular cyclization reaction. google.com
(S)-EnantiomerThe undesired enantiomer of montelukast. researchgate.net

Advanced analytical techniques are crucial for detecting and quantifying these impurities, particularly the unwanted (S)-enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the enantiomeric purity of montelukast. nih.govijpsonline.com Methods have been developed using various chiral stationary phases, such as Daicel Chiralpak® AD-H, to achieve baseline separation of the enantiomers and other impurities. ijpsonline.com

Supercritical Fluid Chromatography (SFC): SFC has been utilized as a rapid method for the isolation and characterization of the (S)-enantiomer of montelukast. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy using chiral solvating agents (CSAs), such as (-)-cinchonidine, can be employed to create diastereomeric complexes that allow for the direct detection and quantification of the undesired S-enantiomer. nih.gov

These advanced synthetic and analytical methodologies are essential for the industrial production of high-purity this compound, facilitating ongoing research into its novel therapeutic applications.

常见问题

Q. What statistical approaches validate montelukast’s real-world effectiveness in reducing corticosteroid dependence?

  • Methodological Answer : Analyze EHR data (n = 5,855) using interrupted time-series analysis. Compare ICS/LABA doses pre- and post-montelukast initiation. Poisson regression shows a 25% reduction in corticosteroid prescriptions (IRR = 0.75, p < 0.001). Conduct propensity score matching to minimize selection bias .

Ethical & Reporting Standards

Q. How to ensure reproducibility in montelukast studies involving animal models?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines. Report strain (e.g., Wistar rats), dosing regimen (mg/kg, route), and ethical approval (IACUC protocol #). Include positive controls (e.g., dexamethasone) and negative controls (vehicle-only). Publish raw data in repositories like Figshare or Zenodo .

Q. What are best practices for reporting conflicting neuropsychiatric safety data in meta-analyses?

  • Methodological Answer : Use GRADE criteria to assess evidence certainty. For conflicting studies (e.g., Glockler-Lauf vs. Ali), perform meta-regression to explore heterogeneity (e.g., study design, geographic bias). Report risk differences (RD) with 95% CIs and I² statistics for inconsistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-montelukast
Reactant of Route 2
Reactant of Route 2
(S)-montelukast

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。